molecular formula C16H24ClN3O2S2 B3234128 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353963-88-8

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3234128
CAS No.: 1353963-88-8
M. Wt: 390.0 g/mol
InChI Key: ZMGQQHHMAFPBHA-UHFFFAOYSA-N
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Description

This compound is a tert-butyl ester derivative featuring a piperidine core linked to a pyrimidine ring via a sulfanylmethyl group. The pyrimidine moiety is substituted with a chlorine atom at position 6 and a methylsulfanyl group at position 2.

Properties

IUPAC Name

tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-7-5-11(6-8-20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGQQHHMAFPBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108300
Record name 1-Piperidinecarboxylic acid, 4-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353963-88-8
Record name 1-Piperidinecarboxylic acid, 4-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]thio]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353963-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with potential biological activities. Its structure includes a piperidine ring, a chloro-substituted pyrimidine moiety, and various sulfur-containing groups, which contribute to its reactivity and possible interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from diverse sources, and presenting relevant data in tables for clarity.

Molecular Characteristics

  • Molecular Formula : C₁₆H₂₄ClN₃O₂S₂
  • Molecular Weight : Approximately 390.0 g/mol
  • Canonical SMILES : CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl

Structural Features

FeatureDescription
Piperidine Ring A six-membered nitrogen-containing heterocycle
Chloro-substituted Pyrimidine Enhances reactivity and potential biological interactions
Tert-butyl Ester Group Contributes to solubility and stability

The unique structure of this compound suggests several potential mechanisms of action:

  • Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and affecting biochemical pathways.
  • Receptor Interaction : Its structural components allow for potential binding to various biological receptors, which could lead to therapeutic effects.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting potential antimicrobial activity.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, variations in the substituents on the pyrimidine ring can lead to differences in activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Potential : Some studies have highlighted the antitumor effects of related compounds containing piperidine structures, indicating that this compound might also exhibit similar properties .
  • Enzyme Inhibition : Investigations into compounds with similar structures have revealed their potential as enzyme inhibitors, particularly against proteases and kinases involved in cancer progression .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidineSimilar piperidine structureAntimicrobial
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidineContains an amino groupAntitumor
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl-piperidineVariation in substitution pattern on pyrimidinePotential enzyme inhibitor

Scientific Research Applications

Synthetic Applications

Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions. The versatility of this compound as an intermediate in synthetic organic chemistry is notable, allowing for the production of various derivatives with potential biological activities.

Biological Applications

Potential Biological Activity
Research indicates that 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits potential biological activity, particularly in modulating enzyme activity and interacting with biological macromolecules. Its unique structure allows it to engage with specific receptors or enzymes, potentially influencing various biochemical pathways.

Interaction Studies
Studies focusing on the interactions of this compound with specific biological targets can provide insights into its pharmacological potential. Such interactions may modulate enzyme activities or affect receptor signaling pathways, making it a subject of interest in pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The compound’s analogs differ primarily in substituent groups on the pyrimidine ring and the piperidine linker. These variations influence molecular weight, solubility, reactivity, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Pyrimidine) Piperidine Linker Molecular Formula Molecular Weight CAS Number Key Differences
Target Compound 6-Cl, 2-SMe 4-sulfanylmethyl C₁₇H₂₄ClN₃O₂S₂ ~410.0* Not Provided Reference compound
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SMe 3-amino C₁₅H₂₂ClN₅O₂S 399.9 1261229-88-2 Amino group at piperidine-3 instead of sulfanylmethyl at piperidine-4
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 6-Cl 4-aminomethyl C₁₅H₂₃ClN₄O₂ 326.82 939986-79-5 Lacks 2-SMe and uses aminomethyl linker
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Cl, 6-Me 2-sulfanylmethyl C₁₆H₂₄ClN₃O₂S 357.91 1353981-88-0 Pyrimidine substituents at positions 4 and 6; linker at piperidine-2

*Estimated based on structural similarity to analogs.

Impact of Substituents on Chemical Properties

  • Methylsulfanyl (SMe) vs. However, the amino group may increase hydrogen-bonding capacity, affecting solubility and target binding .
  • Chlorine Position on Pyrimidine :
    The 6-Cl substitution in the target compound contrasts with the 4-Cl substituent in . Chlorine’s electron-withdrawing effect influences ring electron density, altering reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

  • Linker Position on Piperidine : Sulfanylmethyl at piperidine-4 (target) vs. piperidine-2 () affects conformational flexibility and steric interactions. NMR data from related compounds (e.g., ) show that substituent positions alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), reflecting changes in electronic environments and steric strain.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution at the pyrimidine chlorine atom (6-position) using a piperidine-thiol intermediate. Key steps include:

  • Coupling reactions : Use a tert-butyl-protected piperidine derivative with a thiol group to displace the chlorine on the pyrimidine ring under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Catalyst optimization : Employ phase-transfer catalysts to enhance reaction rates and yields in biphasic systems .
  • Purification : Utilize flash chromatography with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/sodium 1-octanesulfonate) to isolate the product .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and chemical goggles are mandatory due to potential respiratory and dermal irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of airborne particles.
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How should this compound be stored to ensure stability?

  • Store in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester group.
  • Avoid exposure to moisture or acidic/basic conditions, which may cleave the sulfanyl or ester functionalities .

Advanced Questions

Q. How can structural contradictions in NMR data for the methylsulfanyl-pyrimidine moiety be resolved?

  • Dynamic NMR analysis : Perform variable-temperature ¹H-NMR to detect hindered rotation of the methylsulfanyl group, which may cause splitting of signals .
  • X-ray crystallography : Resolve ambiguities in substituent positioning by growing single crystals in a hexane/ethyl acetate mixture .
  • Comparative MS/MS : Compare fragmentation patterns with analogs (e.g., 4-chloro-5-fluoro-2-methylsulfanyl-pyrimidine) to confirm substitution sites .

Q. What methodologies are effective for studying the reactivity of the methylsulfanyl group in cross-coupling reactions?

  • Oxidative desulfurization : Replace the methylsulfanyl group with a hydroxyl or amino group using m-CPBA or H₂O₂/acid .
  • Palladium-catalyzed coupling : Screen ligands (e.g., XPhos or SPhos) to optimize Suzuki-Miyaura coupling at the 4-sulfanylmethyl position .
  • Competitive kinetics : Compare reaction rates of methylsulfanyl vs. tert-butyl ester groups under varying pH and temperature conditions .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Dose-response reevaluation : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-type-specific effects .
  • Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may influence bioactivity .
  • Controlled solvent studies : Test activity in DMSO vs. aqueous buffers to rule out solvent-induced aggregation or precipitation .

Methodological Notes

  • Chromatography : For purity assessment, use reversed-phase HPLC with a C18 column and a methanol:buffer (65:35) mobile phase adjusted to pH 4.6 .
  • Spectroscopy : ¹³C-NMR is critical for distinguishing between tert-butyl ester (δ ~80 ppm) and methylsulfanyl (δ ~15 ppm) signals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

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